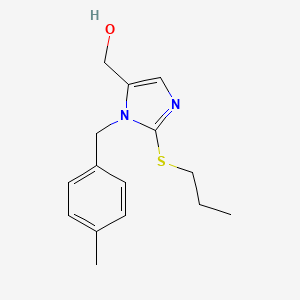

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound might involve the use of thiazoles and coumarins, which are organic compounds widely used in medicinal chemistry . Thiazoles are five-aromatic ring compounds with a general formula of C3H3NS . Coumarins, or benzopyran-2-ones, are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring and a coumarin ring. Thiazole is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Coumarin is a benzopyran-2-one, which is a fused ring system consisting of a benzene ring and a pyran ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound might include the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf2O) in the presence of Et3N . Other reactions might involve the preparation of thiazoles .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound and its derivatives have been a focal point in the synthesis of complex molecules, demonstrating versatile applications in creating novel chemical entities. For instance, Ram and Goel (1996) illustrated the synthesis of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones as a novel synthon for creating 1,3-terphenyls from aryl ketones, highlighting its use in symmetrical, unsymmetrical, and heteroaryl terphenyl synthesis in a single step Ram & Goel, 1996. This versatility underscores the compound's role in facilitating complex organic transformations.

Potential Biological Activities

Several studies have explored the antimicrobial and antifungal activities of related compounds, offering insights into their potential pharmaceutical applications. For example, Georgiadis, Couladouros, and Delitheos (1992) described the synthesis of 2H-pyran-3(6H)-one derivatives, revealing that certain substituents enhance activity against gram-positive bacteria, indicating the compound's relevance in developing new antimicrobial agents Georgiadis, Couladouros, & Delitheos, 1992.

Applications in Organic Light Emitting Devices (OLEDs)

The synthesis and application of donor-acceptor pyranone dyads, as discussed by Sharma et al. (2019), showcase the compound's utility in fabricating energy-saving OLEDs. The study demonstrated that certain pyranones exhibit highly bright fluorescence, essential for OLED application, indicating its potential in materials science Sharma et al., 2019.

Antioxidant Additives for Lubricating Oils

Amer et al. (2011) focused on synthesizing new thiazoles as antioxidant additives for lubricating oils, highlighting the compound's application beyond pharmaceuticals into industrial applications. This research demonstrates the compound's versatility in contributing to the enhancement of industrial products' stability and performance Amer et al., 2011.

Direcciones Futuras

Propiedades

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S2/c1-3-24-15-6-4-14(5-7-15)8-19(23)26-18-10-25-16(9-17(18)22)12-28-20-21-13(2)11-27-20/h4-7,9-11H,3,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUSXBKNCBGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one](/img/structure/B2438155.png)

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2438160.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2438161.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2438163.png)

![N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2438164.png)

![4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2438165.png)

![4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2438167.png)

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)